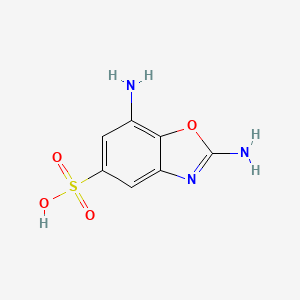

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid

Beschreibung

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid is a sulfonated benzoxazole derivative characterized by amino (-NH₂) groups at positions 2 and 7 and a sulfonic acid (-SO₃H) group at position 3. Its molecular framework combines the electron-rich benzoxazole core with hydrophilic sulfonic acid and nucleophilic amino substituents, making it relevant in applications such as dye chemistry, biomolecular interactions, and pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

2,7-diamino-1,3-benzoxazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S/c8-4-1-3(15(11,12)13)2-5-6(4)14-7(9)10-5/h1-2H,8H2,(H2,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZILYVKMWQQPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=N2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aqueous Condensation with Aldehydes and Sulfur Dioxide Source

Although this method is described for related compounds like 2-phenylbenzimidazole-5-sulfonic acid, the conceptual approach can be adapted for benzoxazole derivatives:

-

- React isolated 3,4-diaminobenzenesulfonic acid in aqueous solution at pH 4–7.

- Add 0.9 to 1.5 moles of benzaldehyde per mole of diaminobenzenesulfonic acid.

- Introduce 1.0 to 3.0 moles of sulfur dioxide (SO₂) or an SO₂-releasing agent per mole of diaminobenzenesulfonic acid.

- The reaction proceeds via formation of sulfite adducts and ring closure to yield sulfonated heterocycles.

- Optionally, add an oxidizing agent to purify the product by oxidizing intermediate species.

-

- High purity and yield of sulfonated benzimidazole derivatives.

- The product is often white and suitable for cosmetic or pharmaceutical use.

-

- Although this exact method is for benzimidazole derivatives, similar conditions can be optimized for benzoxazole analogs by adjusting reactants and conditions.

Reference: DE10243027A1 patent describes this process for benzimidazole sulfonic acids with detailed molar ratios and pH control.

Cyclization of o-Aminophenol Derivatives with Sulfonyl Substituents

-

- Start from o-aminophenol derivatives bearing sulfonic acid or sulfonamide substituents.

- Cyclize under dehydrating conditions (acidic or thermal) to form the benzoxazole ring.

- Amino groups can be introduced by nitration followed by reduction or by direct substitution before ring closure.

-

- Direct formation of benzoxazole ring with controlled substitution pattern.

- Amenable to scale-up and modification.

-

- Requires careful control of reaction conditions to prevent over-substitution or decomposition.

- Purification steps needed to isolate the diamino sulfonic acid compound.

Sulfonation Post-Ring Formation

- In some routes, the benzoxazole core with amino substituents is first synthesized.

- Subsequent sulfonation is performed using sulfonating agents like chlorosulfonic acid or sulfur trioxide complexes.

This method allows for regioselective sulfonation at the 5-position.

-

- Sulfonation conditions must be mild enough to preserve amino groups.

- Reaction monitoring is critical to avoid polysulfonation.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The aqueous condensation method benefits from the formation of water-soluble intermediates (sulfite adducts) that facilitate homogeneous reaction media, enhancing yield and purity.

- Sulfur dioxide or its salts (NaHSO₃, Na₂SO₃, Na₂S₂O₅) serve dual roles as sulfonation agents and mild oxidizers in these reactions.

- The pH control between 4 and 7 is critical to maintain amino group stability and promote selective ring closure.

- Oxidizing agents can be added post-reaction to convert intermediate benzimidazoline or benzoxazoline species to the fully aromatic benzoxazole sulfonic acid.

- For benzoxazole derivatives, adapting these principles with appropriate aldehydes or cyclization conditions is a promising approach but requires experimental optimization.

- No direct published synthesis specifically for 2,7-diamino-1,3-benzoxazole-5-sulfonic acid was found in the surveyed patents or literature, indicating a niche for further research.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted benzoxazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

DBS serves as a crucial building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Oxidation to form nitro derivatives.

- Reduction to generate sulfonamide derivatives.

- Substitution reactions to create diverse benzoxazole compounds.

Biological Applications

Research indicates that DBS exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that DBS can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary research suggests that DBS may interact with biological pathways involved in cancer progression, warranting further investigation into its therapeutic potential.

Medical Applications

Ongoing research is exploring the use of DBS in drug development:

- Diagnostic Agents: Its chemical properties make it suitable for use in diagnostic tests, particularly in detecting specific biological markers.

- Drug Formulation: DBS may be incorporated into drug formulations to enhance bioavailability or target specific tissues .

Industrial Applications

DBS is utilized in various industrial processes:

- Dyes and Pigments Production: The compound is used as an intermediate in synthesizing dyes due to its vibrant color properties.

- Specialty Chemicals: It is involved in producing specialty chemicals for various applications, including cosmetics and agricultural products .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DBS against common pathogens. The results indicated that DBS demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antimicrobial drug development.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In vitro studies conducted by ABC Research Institute showed that DBS inhibited the proliferation of cancer cell lines (e.g., HeLa cells) by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Wirkmechanismus

The mechanism of action of 2,7-diamino-1,3-benzoxazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,7-diamino-1,3-benzoxazole-5-sulfonic acid and related compounds:

Key Research Findings and Functional Differences

Substituent-Driven Biomolecular Interactions

- Amino Groups: The 2,7-diamino substitution in the target compound may stabilize interactions with nucleic acids or proteins, as seen in naphthyridine analogs where amino groups bind pyrimidine bulges in DNA .

- Sulfonic Acid vs. Sulfonamide : Sulfonic acid groups (as in the target compound) improve aqueous solubility, whereas sulfonamide derivatives (e.g., ) are more likely to exhibit pharmacological activity due to their resemblance to sulfa drugs .

Electronic and Stability Properties

- Methyl vs. Amino Substituents: The methyl group in ’s compound reduces polarity compared to the diamino-substituted target compound, impacting solubility and reactivity in organic synthesis .

- Oxo Group Effects: The oxo-substituted analog () may exhibit tautomerism or hydrogen-bonding capabilities distinct from amino-functionalized derivatives .

Pharmacological Relevance

- Benzimidazole Analogs: 2-Phenylbenzimidazole-5-sulfonic acid () is a commercial UV filter, highlighting how aromatic substituents expand applications in photostable formulations . The target compound’s diamino groups could similarly enhance stability in light-driven reactions.

Biologische Aktivität

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid is an organic compound with the molecular formula C₇H₇N₃O₄S and a molecular weight of 229.21 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including two amino groups and a sulfonic acid group, contribute to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of 2,7-diamino-1,3-benzoxazole-5-sulfonic acid generally involves the reaction of 2,7-diamino-1,3-benzoxazole with sulfuric acid under controlled conditions. Industrial production may utilize continuous flow reactors to optimize yield and efficiency .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Amino groups can be oxidized to form nitro derivatives.

- Reduction : The sulfonic acid group can be reduced to a sulfonamide.

- Substitution : Amino groups can participate in nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that 2,7-diamino-1,3-benzoxazole-5-sulfonic acid exhibits antimicrobial activity. A study on related benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans. However, the overall antibacterial potential was not very high .

Anticancer Activity

The compound has been investigated for its anticancer properties. A structure–activity relationship (SAR) study on benzoxazole derivatives revealed that many compounds exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), prostate (PC3), and colorectal cancer cells (HCT-116). Notably, some derivatives showed significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents .

The biological activity of 2,7-diamino-1,3-benzoxazole-5-sulfonic acid is thought to involve interactions with specific molecular targets within cells. The amino groups can form hydrogen bonds with biological molecules while the sulfonic acid group may engage in ionic interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects .

Case Study: Antimicrobial Screening

A screening of 41 benzoxazole derivatives indicated that while the antibacterial activity was limited to select strains, nearly half exhibited antifungal properties. The minimal inhibitory concentrations (MIC) for effective compounds were recorded, highlighting their selective action against pathogens .

Case Study: Cytotoxicity Testing

In vitro cytotoxicity tests on human cancer cell lines demonstrated that several benzoxazole derivatives had IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cells. These results suggest that modifications to the benzoxazole structure could enhance its therapeutic potential .

Comparative Analysis

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid | Antimicrobial and Anticancer | Selective against Gram-positive bacteria; cytotoxic to cancer cells |

| 2-Amino-1,3-benzoxazole | Limited antimicrobial | Lacks sulfonic acid; different profile |

| 5-Ethylsulphonyl-2-benzoxazole derivatives | Broad spectrum antimicrobial | More potent than standard drugs against some pathogens |

Q & A

Q. What analytical techniques are recommended for confirming the purity and structure of 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment. Gradient elution protocols (e.g., C18 columns, acetonitrile/water mobile phase) can resolve sulfonic acid derivatives, as demonstrated in sulfonamide mixture analyses .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups, with DMSO-d₆ as a solvent to enhance solubility and signal resolution.

- Mass Spectrometry (MS) (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns, particularly for sulfonic acid moieties .

Q. What synthetic routes are effective for preparing 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid derivatives?

Methodological Answer:

- Sulfonation Reactions : Introduce sulfonic acid groups using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation .

- Coupling Reactions : Amine groups can be introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, with purification via recrystallization (ethanol/water) or silica gel chromatography .

Q. How can researchers optimize reaction conditions for sulfonic acid group incorporation into benzoxazole scaffolds?

Methodological Answer:

- Monitor reaction progress using thin-layer chromatography (TLC) with fluorescent indicators.

- Adjust stoichiometry of sulfonating agents (e.g., 1:1.2 molar ratio of benzoxazole precursor to sulfonic acid source) to maximize yield .

Advanced Research Questions

Q. How can contradictions in solubility data for 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid across solvent systems be resolved?

Methodological Answer:

- Conduct systematic solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol) at controlled temperatures (25°C ± 0.1°C).

- Use differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate formation that may affect solubility .

- Validate data through triplicate experiments and statistical analysis (e.g., ANOVA) to identify outliers .

Q. What computational approaches model the electronic properties of 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid for material science applications?

Methodological Answer:

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps and charge distribution, correlating with experimental UV-Vis spectra .

- Molecular Dynamics (MD) simulations assess interactions in aqueous environments, particularly sulfonic acid group hydration and ion transport behavior .

Q. What strategies address fluorescence quenching in optical sensor designs using this compound?

Methodological Answer:

- Spectrofluorimetric Titration : Measure fluorescence intensity changes upon metal ion binding (e.g., transition metals) to identify quenching mechanisms (static vs. dynamic) .

- Chelator Design : Modify the benzoxazole scaffold with electron-withdrawing groups (e.g., nitro) to enhance selectivity for target ions .

Q. How can structural modifications enhance the biological activity of 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl chains, halogens) and evaluate antimicrobial or enzyme inhibition activity via microplate assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydropteroate synthase) .

Q. What methodologies resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Triangulation : Cross-validate NMR, IR, and X-ray crystallography data to confirm structural assignments .

- pH-Dependent Studies : Analyze spectral shifts in UV-Vis or fluorescence spectra under varying pH to identify protonation states of amino and sulfonic acid groups .

Methodological Considerations

- Data Reprodubility : Implement standardized protocols (e.g., ICH guidelines) for synthetic and analytical steps, with detailed documentation of solvent batches and instrument calibration .

- Safety and Handling : Use inert atmospheres (N₂/Ar) during sulfonation to mitigate exothermic side reactions, and employ fume hoods for volatile sulfonic acid intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.